molecular formula C14H22BNO3 B14856821 5-Isopropoxypyridin-2-ylboronic acid pinacol ester

5-Isopropoxypyridin-2-ylboronic acid pinacol ester

Cat. No.: B14856821
M. Wt: 263.14 g/mol
InChI Key: YCIKONBMPLSCNS-UHFFFAOYSA-N
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Description

5-Isopropoxypyridin-2-ylboronic acid pinacol ester: is a boronic ester derivative that has gained attention in the field of organic chemistry due to its versatility and reactivity. Boronic esters, in general, are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further esterified with pinacol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxypyridin-2-ylboronic acid pinacol ester typically involves the borylation of the corresponding pyridine derivative. One common method is the reaction of 5-isopropoxypyridine with a boronic acid derivative in the presence of a catalyst. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Isopropoxypyridin-2-ylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base. The major product is the corresponding hydrocarbon.

    Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used in various reactions including coupling and protodeboronation.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.

Scientific Research Applications

Chemistry: In organic synthesis, 5-Isopropoxypyridin-2-ylboronic acid pinacol ester is used as a building block for the synthesis of complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for the construction of biaryl compounds, which are common in pharmaceuticals and agrochemicals.

Biology and Medicine: Boronic esters, including this compound, are explored for their potential in drug delivery systems. They can form reversible covalent bonds with diols, making them useful in the design of responsive drug delivery systems that release drugs in the presence of specific biological triggers.

Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties. For example, it can be used to create polymers with enhanced mechanical or thermal properties.

Mechanism of Action

The mechanism of action of 5-Isopropoxypyridin-2-ylboronic acid pinacol ester in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond.

Molecular Targets and Pathways: In biological systems, boronic esters can interact with enzymes and proteins that have diol-containing active sites. This interaction can inhibit the activity of the enzyme or protein, making boronic esters potential candidates for enzyme inhibitors.

Comparison with Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of a pyridine ring.

    4-Pyridineboronic Acid Pinacol Ester: Similar but with the boronic acid group attached to the 4-position of the pyridine ring.

    2-Nitro-5-pyridineboronic Acid Pinacol Ester: Similar but with a nitro group attached to the pyridine ring.

Uniqueness: 5-Isopropoxypyridin-2-ylboronic acid pinacol ester is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions in chemical and biological systems. This structural feature can provide distinct properties compared to other boronic esters, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C14H22BNO3

Molecular Weight

263.14 g/mol

IUPAC Name

5-propan-2-yloxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C14H22BNO3/c1-10(2)17-11-7-8-12(16-9-11)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3

InChI Key

YCIKONBMPLSCNS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)OC(C)C

Origin of Product

United States

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